molecular formula C9H15NO B2924834 N-prop-2-enylcyclopentanecarboxamide CAS No. 546064-70-4

N-prop-2-enylcyclopentanecarboxamide

Cat. No.: B2924834
CAS No.: 546064-70-4
M. Wt: 153.225
InChI Key: VDCDOQPIDBIQLL-UHFFFAOYSA-N
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Description

N-prop-2-enylcyclopentanecarboxamide (CAS: 152529-71-0; synonyms: N-allylcyclopentanecarboxamide, AC1NE8LL, ZINC5899087) is a cyclopentanecarboxamide derivative characterized by a cyclopentane ring fused to a carboxamide group, with a propenyl (allyl) substituent on the nitrogen atom. It is listed under multiple identifiers, including AKOS003800516 and OR282582, and is available through at least three commercial suppliers .

Properties

IUPAC Name

N-prop-2-enylcyclopentanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-2-7-10-9(11)8-5-3-4-6-8/h2,8H,1,3-7H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDCDOQPIDBIQLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-prop-2-enylcyclopentanecarboxamide can be achieved through several methods. One common approach involves the reaction of cyclopentanecarboxylic acid with prop-2-enylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide. The reaction is typically carried out in an anhydrous solvent like dichloromethane at room temperature.

Another method involves the use of cyclopentanone as a starting material. Cyclopentanone can be converted to cyclopentanecarboxylic acid through a series of oxidation reactions. The resulting acid is then reacted with prop-2-enylamine under similar conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-prop-2-enylcyclopentanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The prop-2-enyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) and sodium methoxide (NaOMe) can be employed.

Major Products

    Oxidation: Cyclopentanecarboxylic acid derivatives.

    Reduction: Cyclopentylamine derivatives.

    Substitution: Various substituted cyclopentane derivatives.

Scientific Research Applications

N-prop-2-enylcyclopentanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-prop-2-enylcyclopentanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-prop-2-enylcyclopentanecarboxamide with analogous cyclopentanecarboxamide derivatives, focusing on structural features, commercial availability, and reported applications:

Compound Name CAS Number Key Substituents Molecular Weight Suppliers Potential Applications
This compound 152529-71-0 Allyl group (prop-2-enyl) ~167.2 g/mol 3 Research intermediate
N-[5-chloro-3-(phenylsulfonyl)-1H-indol-2-yl]cyclopentanecarboxamide 918493-71-7 Chloroindole-sulfonyl moiety ~447.9 g/mol 0 Unreported (no suppliers)
Cyclopentanecarboxamide, N-allyl- (synonymous with target compound) 152529-71-0 Allyl group (identical to target) ~167.2 g/mol 3 Same as target

Key Observations:

Structural Differentiation: The allyl-substituted compound (this compound) is smaller and less complex than the indole-sulfonyl derivative (CAS: 918493-71-7), which has a higher molecular weight and a heteroaromatic system. This difference likely impacts solubility and bioactivity.

This property could be leveraged in synthetic chemistry or polymer research. No direct pharmacological data is available for the target compound or its analogs in the provided evidence. However, cyclopentanecarboxamides are often explored as intermediates in drug discovery, particularly for central nervous system (CNS) targets due to their lipophilic nature .

This disparity may reflect differences in synthetic accessibility or demand in industrial or academic research .

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